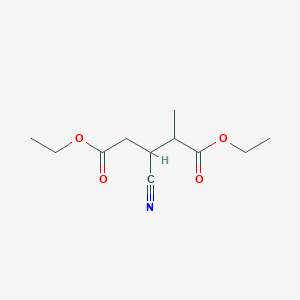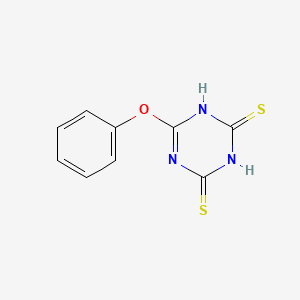
N,N'-(Hexane-1,6-diyl)bis(2-bromoacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) is an organic compound characterized by the presence of two bromoacetamide groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) typically involves the reaction of hexamethylenediamine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromoacetyl bromide.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amides and carboxylic acids.
Reduction: The bromoacetamide groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: The major products are the substituted amides, thiols, or ethers.
Hydrolysis: The products are hexamethylenediamine and bromoacetic acid.
Reduction: The products are hexamethylenediamine and the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Wirkmechanismus
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) involves its reactivity with nucleophiles. The bromoacetamide groups can alkylate nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide): This compound has a shorter ethane backbone but similar reactivity due to the presence of bromoacetamide groups.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has different substituents on the hexane backbone, leading to different chemical properties and applications.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) is unique due to its specific reactivity with nucleophiles and its potential applications in various fields. Its hexane backbone provides flexibility and stability, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6722-88-9 |
|---|---|
Molekularformel |
C10H18Br2N2O2 |
Molekulargewicht |
358.07 g/mol |
IUPAC-Name |
2-bromo-N-[6-[(2-bromoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H18Br2N2O2/c11-7-9(15)13-5-3-1-2-4-6-14-10(16)8-12/h1-8H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
CHDUDPDGNJVDKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)CBr)CCNC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


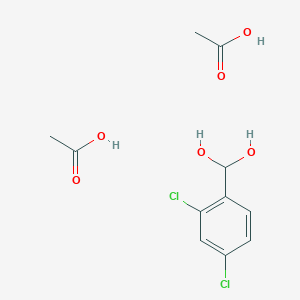

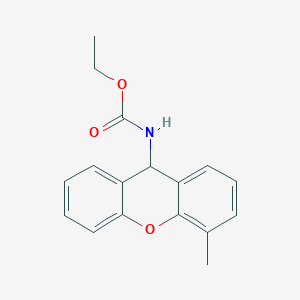

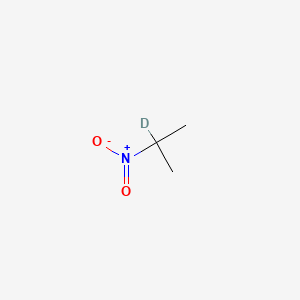
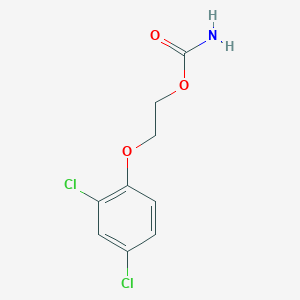
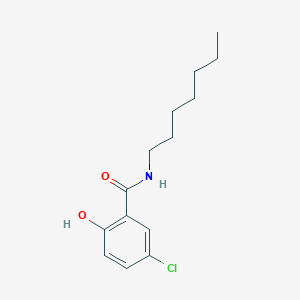

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)


